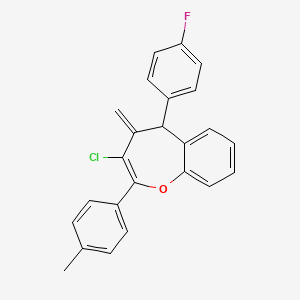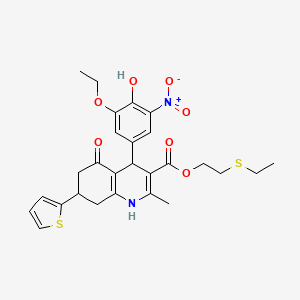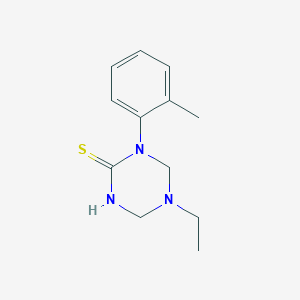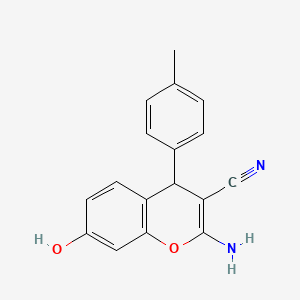
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with chloro, fluorophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine typically involves multiple steps, including the formation of the benzoxepine ring and the introduction of the substituent groups. One common method involves the use of Friedel-Crafts acylation to introduce the chloro and fluorophenyl groups, followed by cyclization to form the benzoxepine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into different derivatives.
Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine: The parent compound.
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the benzoxepine ring.
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzofuran: A similar compound with an oxygen atom in a different position within the ring structure.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of the benzoxepine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H18ClFO |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-5H-1-benzoxepine |
InChI |
InChI=1S/C24H18ClFO/c1-15-7-9-18(10-8-15)24-23(25)16(2)22(17-11-13-19(26)14-12-17)20-5-3-4-6-21(20)27-24/h3-14,22H,2H2,1H3 |
InChI Key |
PFOBAAIARNFSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11597471.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597481.png)

![5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11597493.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597501.png)

![N-[3-methoxy-2-(thiophen-2-ylmethoxy)benzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine](/img/structure/B11597511.png)
![3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11597519.png)


![N,8-dibutyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11597542.png)
![Ethyl [2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11597559.png)
![benzyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597561.png)

